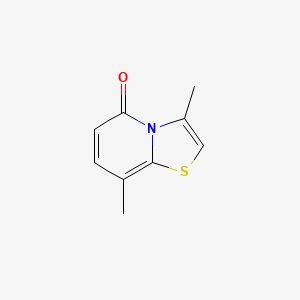
5H-Thiazolo(3,2-a)pyridin-5-one, 3,8-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5H-Thiazolo(3,2-a)pyridin-5-one, 3,8-dimethyl-: is a heterocyclic compound with the molecular formula C9H9NOS and a molecular weight of 179.239 g/mol This compound features a thiazole ring fused to a pyridine ring, with methyl groups at the 3 and 8 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Thiazolo(3,2-a)pyridin-5-one, 3,8-dimethyl- typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,4-dihydropyrimidine-2-thiones with α-bromo ketones or chloroacetic acid . The reaction conditions often include heating the reactants without a solvent, which facilitates the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5H-Thiazolo(3,2-a)pyridin-5-one, 3,8-dimethyl-: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiazolidines.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Reagents like halogens or nucleophiles under acidic or basic conditions are employed.
Major Products Formed
The major products formed from these reactions include various substituted thiazolo-pyridines, sulfoxides, sulfones, and thiazolidines .
Wissenschaftliche Forschungsanwendungen
5H-Thiazolo(3,2-a)pyridin-5-one, 3,8-dimethyl-: has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Industry: It is utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5H-Thiazolo(3,2-a)pyridin-5-one, 3,8-dimethyl- involves its interaction with specific molecular targets. It can act as an enzyme inhibitor or receptor antagonist, depending on the functional groups present on the molecule. The thiazole ring is particularly important for binding to biological targets, while the pyridine ring enhances its stability and reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5H-Thiazolo(3,2-a)pyrimidine: Similar structure but with a pyrimidine ring instead of a pyridine ring.
5H-Thiazolo(3,2-a)pyrimidin-3-one: Contains a carbonyl group at the 3-position, offering different reactivity and biological activity.
Thiazolo(3,2-b)pyridine: Another related compound with a different fusion pattern of the thiazole and pyridine rings.
Uniqueness
5H-Thiazolo(3,2-a)pyridin-5-one, 3,8-dimethyl-: is unique due to its specific substitution pattern and the presence of methyl groups at the 3 and 8 positions. This substitution enhances its chemical stability and biological activity, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
71310-15-1 |
|---|---|
Molekularformel |
C9H9NOS |
Molekulargewicht |
179.24 g/mol |
IUPAC-Name |
3,8-dimethyl-[1,3]thiazolo[3,2-a]pyridin-5-one |
InChI |
InChI=1S/C9H9NOS/c1-6-3-4-8(11)10-7(2)5-12-9(6)10/h3-5H,1-2H3 |
InChI-Schlüssel |
CDKOEABUKIEBES-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2N(C(=CS2)C)C(=O)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















